molecular formula C23H25FN4O3S2 B3400688 N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzenesulfonamide CAS No. 1040666-01-0

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzenesulfonamide

Cat. No.: B3400688
CAS No.: 1040666-01-0
M. Wt: 488.6 g/mol
InChI Key: WVKPGBJECCATAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzenesulfonamide features a thiazole core substituted with a 3-oxopropyl chain bearing a 4-benzylpiperazine moiety and a 4-fluorobenzenesulfonamide group. This structure combines pharmacophoric elements critical for biological interactions: the thiazole ring (common in antimicrobial and kinase-targeting agents), the sulfonamide group (implicated in enzyme inhibition), and the benzylpiperazine unit (enhancing lipophilicity and modulating receptor binding).

Properties

IUPAC Name

N-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3S2/c24-19-6-9-21(10-7-19)33(30,31)26-23-25-20(17-32-23)8-11-22(29)28-14-12-27(13-15-28)16-18-4-2-1-3-5-18/h1-7,9-10,17H,8,11-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKPGBJECCATAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism : The compound has shown promise in inhibiting cancer cell proliferation through various pathways, including the modulation of apoptosis and cell cycle progression.
    • Case Study : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties
    • Mechanism : Its sulfonamide group contributes to antibacterial activity by inhibiting bacterial folate synthesis.
    • Case Study : Research indicates that similar compounds exhibit broad-spectrum antibacterial effects, making them candidates for treating infections caused by resistant bacteria .
  • Neurological Applications
    • Mechanism : The piperazine moiety may interact with neurotransmitter receptors, potentially offering benefits in treating neurological disorders.
    • Case Study : Compounds with similar structures have been investigated for their efficacy in models of anxiety and depression, showing promise in modulating serotonin pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis and cell cycle arrest
AntimicrobialInhibition of folate synthesis
NeurologicalModulation of neurotransmitter receptors

Chemical Reactions Analysis

Piperazine-Amide Conjugation

The 3-(4-benzylpiperazin-1-yl)-3-oxopropyl side chain is attached through:

  • Amide coupling : Carbodiimide reagents (e.g., EDC, DCC) activate the carboxylic acid of 3-(4-benzylpiperazin-1-yl)propanoic acid for reaction with the thiazole’s amine .

  • Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 30 minutes at 120°C) .

Reaction Optimization and Yields

Reaction StepConditionsYield (%)Reference
Thiazole formationPd/C, EtOH, 25°C, 12 h85–92
Sulfonamide couplingDCM, 0°C, TEA78–84
Piperazine-amide conjugationEDC, DMAP, DMF, RT, 6 h70–76

Sulfonamide Stability

  • Acidic hydrolysis : The sulfonamide group resists hydrolysis under mild acidic conditions (pH 3–5) but degrades in concentrated H₂SO₄ .

  • Nucleophilic substitution : The fluorine atom on the benzene ring undergoes substitution with amines or alkoxides under high-temperature conditions .

Piperazine Modifications

  • Debenzylation : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding a secondary amine for further functionalization .

  • Oxidation : Piperazine’s tertiary amine is resistant to oxidation but reacts with peracids to form N-oxides .

Analytical Characterization

TechniqueKey Data (Selected Peaks)
¹H NMR δ 8.21 (s, 1H, thiazole-H), δ 7.89 (d, 2H, Ar-F), δ 3.62 (t, 2H, -CH₂-CO-)
FT-IR 1675 cm⁻¹ (amide C=O), 1340 cm⁻¹ (S=O), 1220 cm⁻¹ (C-F)
HRMS [M+H]⁺ Calc.: 487.1521; Found: 487.1518

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and analogs:

Compound Name / ID Core Structure Substituents Key Functional Groups Reference
Target Compound Thiazole 3-(4-Benzylpiperazin-1-yl)-3-oxopropyl, 4-fluorobenzenesulfonamide Sulfonamide, benzylpiperazine, ketone -
CDD-823953 (N-(2-benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide) Benzamide 4-Nitrophenyl, benzylpiperazine-acetamide Nitro, benzamide, benzylpiperazine [6]
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Thiazole 4-Fluorophenylacetamide, pyridinyl Fluorophenyl, pyridine [6]
4-(-N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide Thiazole 4-Chlorophenyl, 3-hydrazinyl-3-oxopropyl, benzenesulfonamide Chlorophenyl, hydrazine, sulfonamide [5, 8]

Key Observations :

  • Benzylpiperazine vs. In contrast, GSK1570606A replaces this with a pyridine ring, likely altering solubility and target specificity .
  • Sulfonamide vs. Nitro/Hydrazine: The 4-fluorobenzenesulfonamide in the target compound may improve metabolic stability compared to the nitro group in CDD-823953.

Physicochemical Properties

  • IR Spectroscopy :
    • The target compound’s sulfonamide group would exhibit S=O stretches at ~1150–1250 cm⁻¹, similar to analogs in .
    • Absence of C=O stretches (e.g., in thiazole-thione tautomers) distinguishes it from hydrazinecarbothioamide precursors .
  • Solubility : The benzylpiperazine and fluorosulfonamide groups likely confer moderate lipophilicity (clogP ~3–4), comparable to CDD-823953 but higher than hydrazine derivatives in .

Q & A

Q. What are the established synthetic routes for N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Thiazole core formation : Condensation of 4-fluorobenzenesulfonamide with a β-keto ester or thiourea derivative under acidic conditions (e.g., H₂SO₄ or HCl) to form the thiazole ring . (ii) Piperazine coupling : The 4-benzylpiperazine moiety is introduced via nucleophilic acyl substitution using a propionyl chloride intermediate. Reaction optimization (e.g., DMF as solvent, 60–80°C, 12–24 hrs) improves yields by reducing steric hindrance . (iii) Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Confirm the presence of the fluorophenyl group (δ ~7.8 ppm for aromatic protons, J = 8.5 Hz for F-C coupling) and benzylpiperazine protons (δ ~3.5 ppm for piperazine CH₂) .
  • FT-IR : Key peaks include S=O stretching (~1350 cm⁻¹) and C=O (amide I band, ~1650 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 530.15; observed 530.14) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NMR signals) be resolved during structural characterization?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating proton-proton and proton-carbon interactions. For example, HMBC can confirm connectivity between the thiazole C-2 and the sulfonamide group .
  • Variable Temperature NMR : Reduce signal broadening caused by conformational exchange (e.g., piperazine ring puckering) by acquiring spectra at 25°C and 60°C .
  • Comparative analysis : Cross-reference with analogs (e.g., replacing benzylpiperazine with pyridinylpiperazine) to isolate spectral contributions from specific substituents .

Q. What strategies optimize the compound’s bioavailability in preclinical studies?

  • Methodological Answer :
  • Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or carboxylate) via prodrug design to enhance solubility while retaining target affinity .
  • Metabolic stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-dealkylation). Block vulnerable sites with fluorine substitution or methyl groups .
  • Permeability screening : Caco-2 cell assays assess intestinal absorption. Structural tweaks (e.g., reducing molecular weight <500 Da) improve passive diffusion .

Q. How can in silico modeling predict target interactions for this compound?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger to simulate binding to hypothesized targets (e.g., kinase domains or GPCRs). Focus on the sulfonamide group’s role in H-bonding with active-site residues .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to evaluate binding stability. Analyze RMSD/RMSF plots to identify flexible regions affecting affinity .
  • QSAR modeling : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity using descriptors like LogP and polar surface area .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm adequate exposure. Low bioavailability may explain efficacy gaps .
  • Off-target screening : Use panels (e.g., Eurofins CEREP) to identify unintended interactions (e.g., hERG inhibition) that reduce therapeutic index .
  • Formulation testing : Test lipid-based nanoformulations or cyclodextrin complexes to enhance solubility and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.